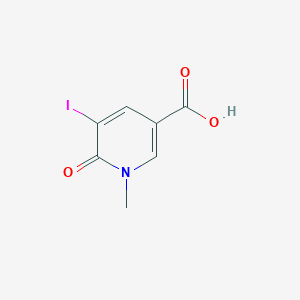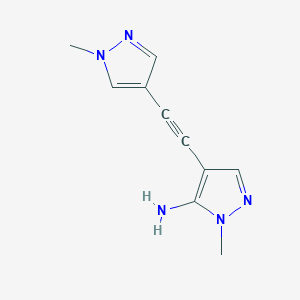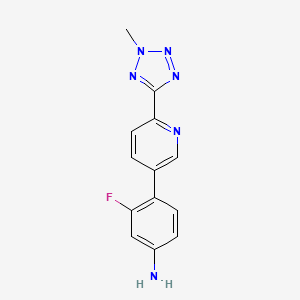![molecular formula C14H19ClN2O2 B11783974 tert-Butyl 6-chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B11783974.png)
tert-Butyl 6-chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 6-Cloro-3,3-dimetil-2,3-dihidro-1H-pirrolo[3,2-b]piridina-1-carboxilato de tert-butilo es un complejo compuesto orgánico que pertenece a la clase de las pirrolopiridinas. Este compuesto se caracteriza por su estructura única, que incluye un grupo tert-butilo, un sustituyente cloro y un núcleo pirrolo[3,2-b]piridina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 6-Cloro-3,3-dimetil-2,3-dihidro-1H-pirrolo[3,2-b]piridina-1-carboxilato de tert-butilo típicamente implica múltiples pasos, comenzando con materiales de partida fácilmente disponibles. Una ruta sintética común incluye los siguientes pasos:
Formación del núcleo Pirrolo[3,2-b]piridina: Este paso involucra la ciclización de precursores apropiados en condiciones controladas para formar el núcleo pirrolo[3,2-b]piridina.
Introducción del sustituyente cloro: Las reacciones de cloración se llevan a cabo utilizando reactivos como cloruro de tionilo o pentacloruro de fósforo para introducir el sustituyente cloro en la posición deseada.
Unión del grupo tert-butilo: El grupo tert-butilo se introduce a través de reacciones de alquilación utilizando haluros de tert-butilo en presencia de una base adecuada.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de las rutas sintéticas anteriores para lograr mayores rendimientos y pureza. Esto incluye el uso de sistemas catalíticos avanzados, reactores de flujo continuo y plataformas de síntesis automatizadas para agilizar el proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
El 6-Cloro-3,3-dimetil-2,3-dihidro-1H-pirrolo[3,2-b]piridina-1-carboxilato de tert-butilo puede sufrir varias reacciones químicas, que incluyen:
Reacciones de sustitución: El sustituyente cloro puede ser reemplazado por otros grupos funcionales a través de reacciones de sustitución nucleofílica.
Reacciones de oxidación y reducción: El compuesto puede ser oxidado o reducido en condiciones específicas para formar diferentes derivados.
Reacciones de acoplamiento: Puede participar en reacciones de acoplamiento como el acoplamiento de Suzuki-Miyaura para formar moléculas más complejas.
Reactivos y condiciones comunes
Sustitución nucleofílica: Reactivos como la azida de sodio o el tiolato de potasio pueden usarse en condiciones suaves.
Oxidación: Los agentes oxidantes como el permanganato de potasio o el trióxido de cromo se utilizan comúnmente.
Reducción: Se emplean agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la sustitución nucleofílica con azida de sodio puede producir derivados azido, mientras que la oxidación con permanganato de potasio puede producir ácidos carboxílicos.
Aplicaciones Científicas De Investigación
El 6-Cloro-3,3-dimetil-2,3-dihidro-1H-pirrolo[3,2-b]piridina-1-carboxilato de tert-butilo tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se estudia por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se están realizando investigaciones para explorar su potencial como intermedio farmacéutico para el desarrollo de nuevos fármacos.
Industria: Se utiliza en el desarrollo de materiales avanzados y como precursor para la síntesis de productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción del 6-Cloro-3,3-dimetil-2,3-dihidro-1H-pirrolo[3,2-b]piridina-1-carboxilato de tert-butilo implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y dando lugar a diversos efectos biológicos. Los objetivos moleculares y vías exactos dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
- 6-Bromo-3,3-dimetil-2,3-dihidro-1H-pirrolo[3,2-b]piridina-1-carboxilato de tert-butilo
- 6-Fluoro-3,3-dimetil-2,3-dihidro-1H-pirrolo[3,2-b]piridina-1-carboxilato de tert-butilo
Singularidad
El 6-Cloro-3,3-dimetil-2,3-dihidro-1H-pirrolo[3,2-b]piridina-1-carboxilato de tert-butilo es único debido a la presencia del sustituyente cloro, que confiere propiedades químicas y biológicas distintas en comparación con sus análogos bromo y flúor. Esta singularidad lo convierte en un compuesto valioso para aplicaciones de investigación específicas donde el grupo cloro juega un papel crucial en la actividad deseada.
Propiedades
Fórmula molecular |
C14H19ClN2O2 |
|---|---|
Peso molecular |
282.76 g/mol |
Nombre IUPAC |
tert-butyl 6-chloro-3,3-dimethyl-2H-pyrrolo[3,2-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C14H19ClN2O2/c1-13(2,3)19-12(18)17-8-14(4,5)11-10(17)6-9(15)7-16-11/h6-7H,8H2,1-5H3 |
Clave InChI |
PGIKDWZTDNEYFL-UHFFFAOYSA-N |
SMILES canónico |
CC1(CN(C2=C1N=CC(=C2)Cl)C(=O)OC(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(7-Chloro-3-hydroxybenzo[b]thiophen-2-yl)propan-1-one](/img/structure/B11783891.png)
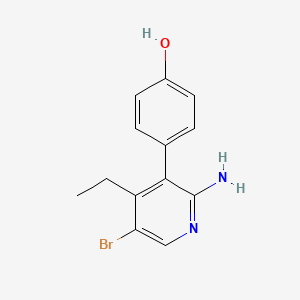
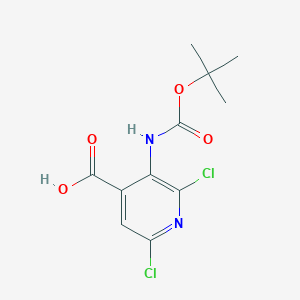



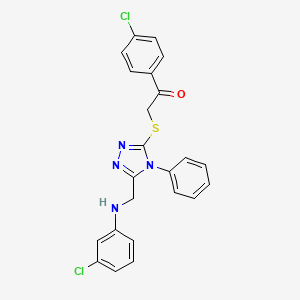

![8-(Bicyclo[3.1.0]hexan-3-yl)-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B11783942.png)

